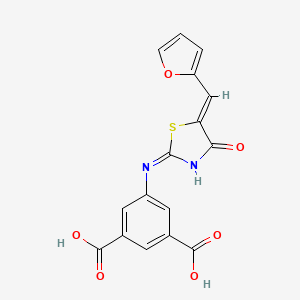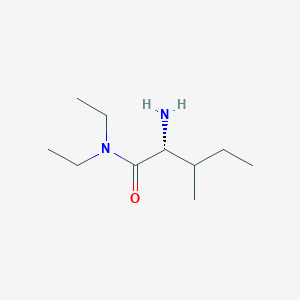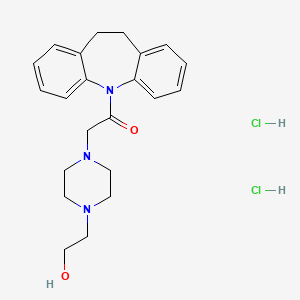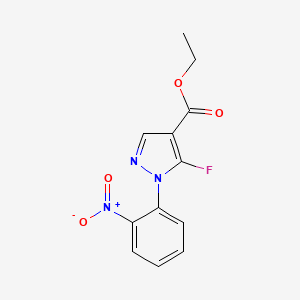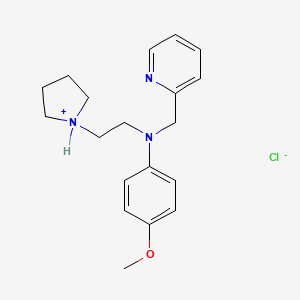![molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9](/img/structure/B13749451.png)
2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is an organic compound with the molecular formula C36H16Cl2N4O4. It is known for its complex structure, which includes two anthra[1,2-d]imidazole units connected by a dichlorophenylene bridge. This compound is also referred to as Vat Yellow 46 and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and anthraquinone derivatives.
Condensation Reaction: The 2,5-dichloroaniline undergoes a condensation reaction with anthraquinone derivatives in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization to form the imidazole rings.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Catalysts are used to enhance the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can occur at the dichlorophenylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .
Scientific Research Applications
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis.
Binding: The compound binds to DNA and proteins, altering their function and leading to cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(2,5-Difluoro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione)
- N,N’-(2,5-Dichloro-1,4-phenylene)-bis(N-acetylacetamide)
- 1H-Anthra[1,2-d]imidazole-6,11-dione derivatives
Uniqueness
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is unique due to its dichlorophenylene bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
40783-05-9 |
|---|---|
Molecular Formula |
C36H16Cl2N4O4 |
Molecular Weight |
639.4 g/mol |
IUPAC Name |
2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42) |
InChI Key |
MLQFPPIUTFMVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



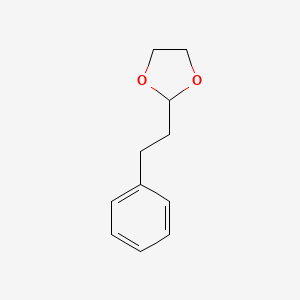
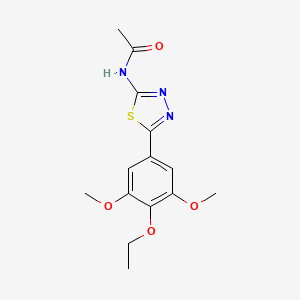


![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
